2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- is an organic compound belonging to the cyclohexenone family. This compound is characterized by its unique structure, which includes a cyclohexenone ring substituted with chloro, ethyl, methyl, and propenyl groups. It is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- can be achieved through several methods:
Acid Hydrolysis and Decarboxylation: This method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative.
Oxidation: Another route is the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid.
Cyclization: The cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid is also a viable method.
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes, often using hydrogen peroxide and vanadium catalysts. These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- involves its interaction with various molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions with nucleophiles, which is a key step in many of its applications. The chloro, ethyl, and methyl groups influence its reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity.
3-Methyl-2-cyclohexen-1-one: Another substituted cyclohexenone with different substituents.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: A compound with similar structural features but different substituents.
Uniqueness
2-Cyclohexen-1-one, 3-chloro-6-ethyl-6-methyl-2-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
143675-88-1 |
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Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
3-chloro-6-ethyl-6-methyl-2-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H17ClO/c1-4-6-9-10(13)7-8-12(3,5-2)11(9)14/h4H,1,5-8H2,2-3H3 |
InChI Key |
ZPRNYBRZDSCMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=C(C1=O)CC=C)Cl)C |
Origin of Product |
United States |
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